molecular formula C5H6Cl2O B6248316 2-(2,2-dichlorocyclopropyl)acetaldehyde CAS No. 58710-80-8

2-(2,2-dichlorocyclopropyl)acetaldehyde

Cat. No.: B6248316
CAS No.: 58710-80-8
M. Wt: 153
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-dichlorocyclopropyl)acetaldehyde is an organic compound characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and an acetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dichlorocyclopropyl)acetaldehyde typically involves the reaction of 2,2-dichlorocyclopropyl derivatives with aldehydes. One common method is the dichlorocarbenation of olefins, followed by the condensation of the resulting product with aldehydes. For example, the reaction of 2-phenyl-gem-dichlorocyclopropane with ethyl alcohol in the presence of solid alkali yields phenylacrolein diethyl acetal, which can be further transformed into this compound through subsequent reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dichlorocyclopropyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chlorine atoms in the cyclopropyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-(2,2-dichlorocyclopropyl)acetic acid, while reduction can produce 2-(2,2-dichlorocyclopropyl)ethanol.

Scientific Research Applications

2-(2,2-dichlorocyclopropyl)acetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-dichlorocyclopropyl)acetaldehyde involves its reactivity due to the strained cyclopropyl ring and the presence of reactive chlorine atoms. These structural features make it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-dichlorocyclopropyl)benzene
  • 2-(2,2-dichlorocyclopropyl)oxirane
  • 2-(2,2-dichloro-1-phenylcyclopropyl)-1,3-dioxolane

Uniqueness

2-(2,2-dichlorocyclopropyl)acetaldehyde is unique due to the presence of both a cyclopropyl ring and an aldehyde group, which confer distinct reactivity patterns compared to other similar compounds. Its ability to undergo a variety of chemical transformations makes it valuable in synthetic chemistry and industrial applications .

Properties

CAS No.

58710-80-8

Molecular Formula

C5H6Cl2O

Molecular Weight

153

Purity

95

Origin of Product

United States

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